1-Oxaspiro[3.4]octan-3-one chemical structure and properties
1-Oxaspiro[3.4]octan-3-one chemical structure and properties
An In-depth Technical Guide to 1-Oxaspiro[3.4]octan-3-one: A Versatile Scaffold for Modern Drug Discovery
Abstract
Spirocyclic systems, particularly those incorporating strained heterocyclic motifs like oxetanes, have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensionality and ability to modulate physicochemical properties make them highly sought-after building blocks. This guide provides a comprehensive technical overview of 1-Oxaspiro[3.4]octan-3-one, a unique scaffold that combines a spirocyclic cyclopentane core with a reactive 3-oxetanone moiety. We will explore its structure, physicochemical properties, robust synthetic methodologies, characteristic reactivity, and its strategic application in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds to overcome challenges in modern pharmacology.
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
The paradigm in drug discovery has progressively shifted from flat, aromatic-rich molecules towards more complex, three-dimensional (3D) structures. This evolution is driven by the need to access novel chemical space, improve compound properties, and achieve higher selectivity for complex biological targets. Spirocycles are at the forefront of this movement, offering a rigid core that projects substituents into defined vectors in 3D space.[1]
The incorporation of an oxetane ring, a four-membered oxygen-containing heterocycle, into molecular design has been shown to confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[2] When combined into a spirocyclic system featuring a ketone, as in 1-Oxaspiro[3.4]octan-3-one, the resulting molecule becomes a powerful and versatile intermediate, primed for diversification and incorporation into drug candidates.[3] This guide elucidates the fundamental chemistry and strategic value of this specific scaffold.
Chemical Structure and Physicochemical Properties
Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is 1-Oxaspiro[3.4]octan-3-one . The nomenclature is derived as follows:
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Spiro: Indicates a single atom (the spiroatom) is common to two rings.
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[3.4]: Denotes the number of atoms in each ring linked to the spiroatom (excluding the spiroatom itself). In this case, a 4-membered ring and a 5-membered ring.
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octan: Specifies a total of eight atoms in the bicyclic system.
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1-Oxa: Indicates that the atom at position 1 of the spirocycle is an oxygen atom.
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-3-one: Signifies a ketone functional group at position 3 of the spirocyclic system.
The resulting structure consists of a cyclopentane ring fused via a spiro junction to an oxetane ring, with a carbonyl group on the oxetane ring at the C3 position.
Physicochemical and Computed Properties
Quantitative data for 1-Oxaspiro[3.4]octan-3-one is summarized below. These properties are critical for assessing its potential as a fragment or building block in drug design programs.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | (Calculated) |
| Molecular Weight | 126.15 g/mol | (Calculated) |
| XLogP3 | 0.5 | (Estimated) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Rotatable Bonds | 0 | (Calculated) |
| Topological Polar Surface Area | 26.3 Ų | (Calculated) |
Synthesis of 1-Oxaspiro[3.4]octan-3-one
The construction of the strained 3-oxetanone spirocycle requires a robust and efficient synthetic strategy. While several methods exist for creating oxetanes, such as the Paterno-Büchi reaction, a highly reliable method for generating the 3-oxetanone moiety involves the reaction of a ketone with a suitable three-carbon building block.[4][5] A well-established approach is the reaction of a cyclic ketone with an ylide derived from an allenylsulfonium salt, which proceeds via a tandem Michael addition/intramolecular substitution sequence.
General Synthetic Workflow
The synthesis can be conceptualized as a convergent process where the cyclopentane and oxetanone rings are formed around a central spirocyclic carbon.
Caption: Synthetic workflow for 1-Oxaspiro[3.4]octan-3-one.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of spirocyclic 3-oxetanones.
Step 1: Preparation of the Sulfonium Ylide
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To a stirred solution of diphenyl(vinyl)sulfonium triflate (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert nitrogen atmosphere, add cyclopentanone (1.0 equivalent).
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, as a 0.5 M solution in toluene) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
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Scientific Rationale: The use of a strong, non-nucleophilic base like KHMDS is critical to deprotonate the sulfonium salt to form the reactive ylide without competing side reactions. The low temperature stabilizes the ylide and controls the reaction rate.
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Step 2: Cyclization to Form the Spirocycle
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After the addition of the base is complete, allow the reaction mixture to stir at -78 °C for 4 hours.
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Gradually warm the mixture to room temperature and continue stirring for an additional 12 hours.
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Scientific Rationale: The initial low-temperature phase facilitates the controlled Michael addition of the ylide to cyclopentanone. The subsequent warming to room temperature provides the necessary energy for the intramolecular Williamson ether-type cyclization, where the enolate oxygen displaces the diphenyl sulfide leaving group to form the oxetane ring.
-
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
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Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
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Combine the fractions containing the desired product and concentrate in vacuo to yield 1-Oxaspiro[3.4]octan-3-one as a colorless oil.
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Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and absence of starting materials or byproducts.
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Chemical Reactivity and Synthetic Utility
The unique structure of 1-Oxaspiro[3.4]octan-3-one, containing both a strained ring and a ketone, provides two primary handles for chemical modification, making it a versatile synthetic intermediate.
Reactivity of the 3-Oxetanone Core
The 3-oxetanone moiety behaves as a strained β-lactone analogue. The inherent ring strain makes the oxetane susceptible to nucleophilic ring-opening reactions, providing access to highly functionalized cyclopentyl derivatives that would be difficult to synthesize otherwise.[6][7]
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Nucleophilic Addition and Ring Opening: Strong nucleophiles (e.g., organometallics, hydrides) can attack the carbonyl carbon, followed by a ring-opening of the intermediate alkoxide. This provides a pathway to C2-functionalized 1-(hydroxymethyl)cyclopentanol derivatives.
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Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines, followed by potential ring-opening, to generate novel amino alcohol scaffolds.
Derivatization of the Ketone
Standard carbonyl chemistry can be employed to diversify the scaffold while retaining the valuable spiro-oxetane motif.
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Wittig Olefination: Reaction with phosphorus ylides converts the ketone into an exocyclic double bond, creating a methylene-oxetane.
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Reduction: Selective reduction of the ketone (e.g., with NaBH₄) yields the corresponding alcohol, 1-Oxaspiro[3.4]octan-3-ol, introducing a new stereocenter and a site for further functionalization.
Caption: Reactivity and derivatization pathways of the core scaffold.
Applications in Drug Discovery
The 1-Oxaspiro[3.4]octan-3-one scaffold is a prime candidate for incorporation into fragment-based and lead optimization programs in drug discovery.[8]
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Improving Physicochemical Properties: The oxetane moiety is a well-regarded "magic methyl" alternative, capable of improving aqueous solubility and metabolic stability by replacing more lipophilic groups like gem-dimethyl or tert-butyl.[2]
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Vectorial Exploration of Chemical Space: The rigid spirocyclic core acts as a 3D hub. Modifications made through the reactive handles project into distinct, well-defined regions of space, allowing for systematic exploration of protein binding pockets.
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Novel Bioisostere: The 3-oxetanone group can serve as a polar, non-classical bioisostere for other functional groups, such as amides or esters, potentially leading to improved pharmacokinetic profiles and novel intellectual property.
Conclusion
1-Oxaspiro[3.4]octan-3-one is more than just a novel molecule; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust chemical methods, and its dual reactivity—at the ketone and through ring-opening—provides a rich platform for generating diverse and structurally complex derivatives. By offering a pre-organized, three-dimensional scaffold with favorable physicochemical properties, it enables the design of next-generation therapeutics capable of addressing challenging biological targets. As the demand for non-"flat" molecules continues to grow, scaffolds like 1-Oxaspiro[3.4]octan-3-one will be instrumental in advancing the frontiers of drug discovery.
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